2-((5-(4-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone

Description

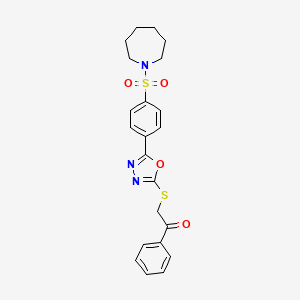

The compound 2-((5-(4-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone features a phenylethanone core linked via a thioether bond to a 1,3,4-oxadiazole ring. The oxadiazole moiety is substituted at the 5-position with a 4-(azepan-1-ylsulfonyl)phenyl group. Key structural elements include:

- 1,3,4-Oxadiazole: A heterocyclic ring known for metabolic stability and hydrogen-bonding capacity.

- Thioether linkage: Enhances lipophilicity and resistance to oxidative degradation.

- Sulfonyl group: Electron-withdrawing, influencing electronic distribution and solubility.

- Azepane: A seven-membered saturated ring, offering conformational flexibility compared to smaller heterocycles like piperazine.

Properties

IUPAC Name |

2-[[5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S2/c26-20(17-8-4-3-5-9-17)16-30-22-24-23-21(29-22)18-10-12-19(13-11-18)31(27,28)25-14-6-1-2-7-15-25/h3-5,8-13H,1-2,6-7,14-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUANNEFNZJCPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN=C(O3)SCC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone is a novel derivative of 1,3,4-oxadiazole known for its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent studies.

The molecular formula of this compound is with a molecular weight of 475.6 g/mol. Its structure features an oxadiazole ring, which is often associated with various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of oxadiazole derivatives. The compound has shown significant cytotoxicity against various cancer cell lines:

- Cytotoxicity : The compound exhibited IC50 values in the micromolar range against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). For instance, one study reported an IC50 value of approximately 15.63 µM against MCF-7 cells, comparable to that of Tamoxifen .

- Mechanism of Action : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through activation of the caspase pathway and modulation of p53 expression. Flow cytometry assays indicated a dose-dependent increase in sub-G1 cell populations, indicative of apoptotic cell death .

Antimicrobial Activity

Compounds containing oxadiazole moieties have been reported to possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related studies suggest that oxadiazoles can exhibit significant antibacterial and antifungal activities .

Other Biological Activities

Research has indicated that oxadiazole derivatives may also possess anti-inflammatory and antioxidant properties. These activities are critical for therapeutic applications in various diseases beyond cancer .

Case Studies

Several case studies have investigated the biological activities of similar compounds:

- Cytotoxicity in Cancer Models : A study demonstrated that a related oxadiazole derivative showed greater cytotoxic activity than doxorubicin against leukemia cell lines (CEM-13 and U-937). The compound was noted to induce apoptosis effectively and showed promise as a potential chemotherapeutic agent .

- In Vivo Studies : Further evaluation in vivo is necessary to confirm these findings and to explore the pharmacokinetics and biodistribution of the compound. Preliminary studies suggest that modifications to the oxadiazole structure could enhance its potency and selectivity against cancer cells .

Data Summary Table

| Biological Activity | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 15.63 | Apoptosis induction via caspase activation |

| Anticancer | A549 | TBD | TBD |

| Anticancer | HeLa | TBD | TBD |

| Antimicrobial | Various | TBD | TBD |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticonvulsant agent . Studies have shown that derivatives of similar structures exhibit significant activity against seizures in animal models. The pharmacological profile suggests that the compound could interact with sodium channels in neurons, which are crucial for the propagation of action potentials in the nervous system .

Case Study: Anticonvulsant Activity

A study evaluating various derivatives of related compounds found that modifications to the oxadiazole and azepane structures can enhance anticonvulsant efficacy while minimizing toxicity. The structure-activity relationship (SAR) studies indicated that specific substitutions could lead to improved binding affinities to voltage-sensitive sodium channels .

| Compound | ED50 MES (mg/kg) | TD50 NT (mg/kg) | Protective Index |

|---|---|---|---|

| 20 | 52.30 | >500 | >9.56 |

| Valproic Acid | 485 | 784 | 1.6 |

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings often exhibit antimicrobial properties . The presence of the azepane and sulfonamide functionalities may enhance this activity by interfering with bacterial cell wall synthesis or function .

Case Study: Antimicrobial Testing

In vitro testing against various bacterial strains has shown promising results for compounds with similar structural features. For instance, studies have reported significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as a novel class of antimicrobial agents.

Anti-inflammatory Properties

The sulfonamide group is known for its anti-inflammatory effects, which may be relevant for treating conditions like arthritis or other inflammatory diseases. Preliminary studies have suggested that the compound could inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models .

Materials Science

Beyond biological applications, compounds like 2-((5-(4-(azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone may also find applications in materials science as potential precursors for organic semiconductors or photonic materials due to their unique electronic properties .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural differences and similarities:

Key Observations:

This contrasts with smaller rings like piperazine (6-membered) in or planar systems like imidazole in . Sulfonyl groups (common in , and the target compound) enhance polarity and may improve solubility in polar solvents compared to non-sulfonated analogs.

Thioether vs. Other Linkers :

- The thioether linkage (shared across all compounds) confers stability and moderate lipophilicity. Compounds with methylene linkers (e.g., ) exhibit reduced steric hindrance.

Physicochemical Properties

Data from analogs suggest:

- Melting Points : Piperazine-linked oxadiazoles (e.g., ) exhibit melting points of 102–110°C, while imidazole derivatives may have higher melting points due to hydrogen bonding. The azepane group’s flexibility could lower the melting point relative to rigid analogs.

- Solubility: Sulfonyl groups improve aqueous solubility, but the azepane ring’s hydrophobicity may counterbalance this effect. Piperazine derivatives with methoxy groups (e.g., ) show moderate solubility in ethanol and DMSO.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.